molecular formula C30H50O5 B8085373 Eldecalcitol-d6

Eldecalcitol-d6

Cat. No. B8085373
M. Wt: 496.8 g/mol
InChI Key: FZEXGDDBXLBRTD-WEKSAGPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eldecalcitol-d6 is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 496.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prevention of Osteoporotic Fractures : Eldecalcitol is effective in preventing vertebral and wrist fractures in osteoporotic patients. It was found to be more efficacious than alfacalcidol in reducing these fractures, with a similar safety profile (Matsumoto et al., 2011).

  • Treatment of Osteoporosis : This compound is approved for osteoporosis treatment in Japan. It regulates calcium metabolism and inhibits bone resorption, leading to a significant increase in bone mineral density (Noguchi et al., 2013).

  • Effects on Bone Mineral Density and Bone Turnover Markers : Eldecalcitol has shown to increase lumbar bone mineral density and suppress bone turnover markers more strongly than its counterparts. This contributes to its efficiency in treating osteoporosis (Xu et al., 2016).

  • Bioequivalence and Pharmacokinetics : Studies on eldecalcitol's bioequivalence and pharmacokinetics indicate that different formulations of the compound are bioequivalent and well-tolerated under both fasting and fed conditions (Wu et al., 2022).

  • Effect on Bone Quality : Eldecalcitol positively affects bone mineralization, reduces microdamage, and influences collagen crosslinks in bone, offering a distinct approach to osteoporosis treatment compared to traditional bone anti-resorptive or anabolic agents (Saito et al., 2015).

  • Influence on Calcium Metabolism : Eldecalcitol's impact on bones and calcium metabolism has been highlighted, particularly in its ability to inhibit bone resorption while maintaining bone formation, contributing to its role in osteoporosis treatment (Endo & Matsumoto, 2011).

  • Effects on Bone Resorption : Eldecalcitol suppresses bone resorption in vivo by affecting RANKL expression in bone, which is crucial for osteoclast formation and activity (Harada, Mizoguchi & Takahashi, 2011).

  • Anti-cancer Potential : Research has explored eldecalcitol's anti-cancer effects, particularly in human osteosarcoma cells, by inducing apoptosis and autophagy and affecting cellular signaling pathways (Zhang et al., 2020).

  • Comparison with Calcitriol : In vivo studies comparing eldecalcitol with calcitriol revealed that eldecalcitol is less effective in suppressing parathyroid hormone but more potent in increasing serum calcium and lumbar spine bone mineral density (Harada et al., 2010).

  • Muscle Function Improvement : Eldecalcitol has been shown to have an anabolic effect on skeletal muscle, specifically on fast myosin heavy chain subtypes in differentiated C2C12 myoblasts (Saito et al., 2017).

properties

IUPAC Name

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXGDDBXLBRTD-WEKSAGPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.